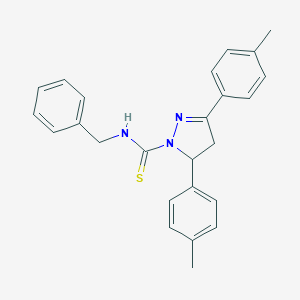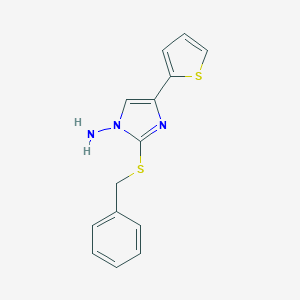
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as BMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMT is a thiosemicarbazone derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it has been suggested that N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its biological activities by inhibiting key enzymes and molecular targets involved in various cellular processes. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to reduce oxidative stress and inflammation in various cell types. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to have a protective effect on the nervous system, reducing neuronal damage and improving cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages and limitations for lab experiments. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit potent biological activities at low concentrations, making it an attractive compound for drug development. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is also relatively easy to synthesize, allowing for large-scale production. However, N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has low solubility in aqueous solutions, which can limit its use in certain experiments. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide research. One area of interest is the development of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of interest is the optimization of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide synthesis to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential side effects.
Synthesemethoden
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using various methods, including the condensation of benzyl isothiocyanate and 1,3-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-thione, and the reaction of benzyl isothiocyanate with 3,5-bis(4-methylphenyl)-4-amino-1H-pyrazole-1-carbothioamide. The synthesis of N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported to exhibit anticancer, antiviral, antifungal, and antimicrobial activities. N-benzyl-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to have potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Eigenschaften
Molekularformel |
C25H25N3S |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
N-benzyl-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C25H25N3S/c1-18-8-12-21(13-9-18)23-16-24(22-14-10-19(2)11-15-22)28(27-23)25(29)26-17-20-6-4-3-5-7-20/h3-15,24H,16-17H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
CNFYQEQOIHOBOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N'-[4-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-1-yl]thiourea](/img/structure/B292071.png)


![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292075.png)
![Ethyl 7-anilino-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292078.png)
![Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292079.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292080.png)
![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292081.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292084.png)
![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)